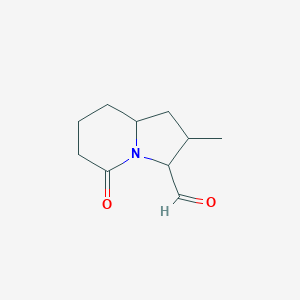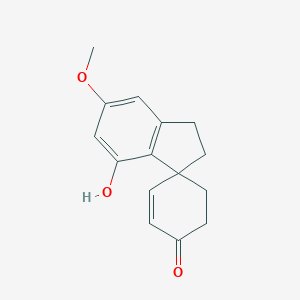
Cannabispirenone A
Übersicht
Beschreibung
Cannabispirenone A is a spiro-compound isolated from the cannabis plant, Cannabis sativa. It is known for its neuroprotective properties, particularly against N-methyl-D-aspartate receptor-induced excitotoxicity. This compound has shown potential in increasing cell survival, reducing reactive oxygen species production, lipid peroxidation, and intracellular calcium levels .
Vorbereitungsmethoden
Cannabispirenone A can be synthesized asymmetrically from 3,5-dimethoxyaniline in 11 steps. The synthesis involves the use of an enamine and methyl vinyl ketone, followed by hydrolysis to form the spiro center . Another method involves the conversion of 5,7-dimethoxyindanone to O-methylcannabispirenone, which is then demethylated to yield this compound
Analyse Chemischer Reaktionen
Cannabispirenone A undergoes several types of chemical reactions:
Hydrogenation: Synthetic this compound can be hydrogenated to form cannabispirone.
Reduction: This compound can be reduced by borohydride to form epimeric α- and β-cannabispiranols.
Common reagents used in these reactions include borohydride, dichlorodicyanobenzoquinone, and lithium 1,1-dimethylethanethiolate. Major products formed from these reactions include cannabispirone, α- and β-cannabispiranols, and cannabispiradienone.
Wissenschaftliche Forschungsanwendungen
Cannabispirenone A has several scientific research applications:
Neuroprotection: It has shown neuroprotective effects against N-methyl-D-aspartate receptor-induced excitotoxicity in neural cells.
Antioxidative Properties: The compound has antioxidative properties, reducing reactive oxygen species production and lipid peroxidation.
Cannabinoid Receptor Modulation: This compound increases the expression of cannabinoid receptor 1, which may be involved in its neuroprotective signaling pathway.
Wirkmechanismus
Cannabispirenone A exerts its effects by modulating the endocannabinoid system. It increases the expression of cannabinoid receptor 1, which helps regulate calcium currents and protect neural cells from excitotoxicity. The compound also reduces reactive oxygen species production and lipid peroxidation, contributing to its neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Cannabispirenone A is unique due to its spirocyclic structure and neuroprotective properties. Similar compounds include:
Cannabispirenone B: Another spiro-compound isolated from Cannabis sativa.
Cannabispiradienone: A dehydrogenated derivative of this compound.
Cannabispirone: A hydrogenated derivative of this compound.
These compounds share structural similarities but differ in their specific chemical properties and biological activities.
Eigenschaften
IUPAC Name |
4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h3,6,8-9,17H,2,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYJADZNMQXLJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C3(CCC(=O)C=C3)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30979230 | |
| Record name | 7'-Hydroxy-5'-methoxy-2',3'-dihydrospiro[cyclohex-2-ene-1,1'-inden]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63213-00-3 | |
| Record name | Cannabispirenone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063213003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7'-Hydroxy-5'-methoxy-2',3'-dihydrospiro[cyclohex-2-ene-1,1'-inden]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


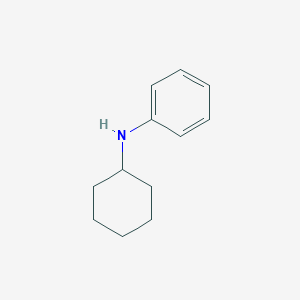
![[4-(Trifluoromethyl)phenyl]thiourea](/img/structure/B162154.png)
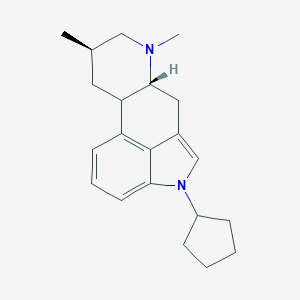
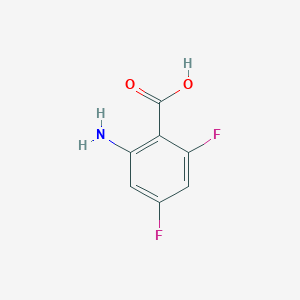
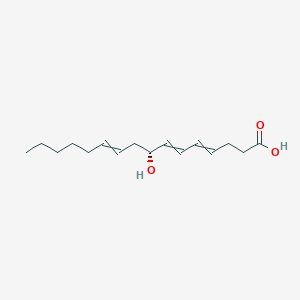
![3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B162163.png)
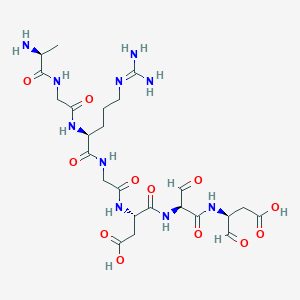
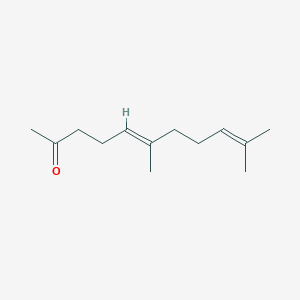
![4-propan-2-ylidene-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B162173.png)
![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)
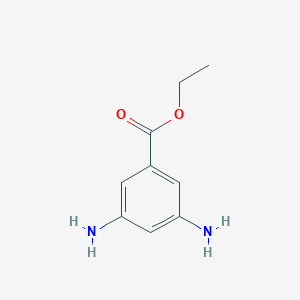
![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)
